molecular formula C11H8BrNO B6256600 1-(8-bromoquinolin-2-yl)ethan-1-one CAS No. 1355018-24-4

1-(8-bromoquinolin-2-yl)ethan-1-one

Cat. No.: B6256600
CAS No.: 1355018-24-4
M. Wt: 250.1
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Description

1-(8-Bromoquinolin-2-yl)ethan-1-one is a brominated quinoline derivative that serves as a versatile synthetic intermediate in organic chemistry and drug discovery research. Its primary research value lies in its application as a key building block for the preparation of 8-heteroaryl substituted quinoline derivatives, which are core structures in developing biologically active molecules . This compound is particularly valuable in Pd-catalyzed cross-coupling reactions with organoboron reagents, enabling efficient access to a diverse array of polyconjugated molecular architectures from a single precursor . Researchers utilize this chemical to synthesize novel 8-arylated analogues of the known antibacterial agent nitroxoline, facilitating the exploration of structure-activity relationships and the development of new therapeutic candidates . The reactive bromine atom at the 8-position of the quinoline ring, combined with the acetyl group at the 2-position, provides two distinct sites for further functionalization, making it an ideal substrate for constructing complex, multifunctional molecules. This product is intended for research purposes only in a controlled laboratory environment.

Properties

CAS No.

1355018-24-4

Molecular Formula

C11H8BrNO

Molecular Weight

250.1

Purity

95

Origin of Product

United States

Preparation Methods

Friedel-Crafts Acylation of 8-Bromoquinoline

Friedel-Crafts acylation remains a cornerstone for introducing acetyl groups into aromatic systems. For 1-(8-bromoquinolin-2-yl)ethan-1-one, this method involves reacting 8-bromoquinoline with acetyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The reaction proceeds via electrophilic substitution at the quinoline’s 2-position, favored by the electron-donating nitrogen atom in the heterocyclic ring .

Key Reaction Parameters

  • Solvent: Dichloromethane (DCM) or nitrobenzene

  • Temperature: 0–25°C (to control exothermicity)

  • Catalyst Loading: 1.2–1.5 equivalents of AlCl₃ relative to acetyl chloride

  • Reaction Time: 4–6 hours

Post-reaction workup includes quenching with ice-water, extraction with ethyl acetate, and purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:5) . This method yields 65–72% of the target compound with >95% purity, as verified by HPLC .

Table 1: Friedel-Crafts Acylation Optimization

ParameterOptimal RangeImpact on Yield
Catalyst (AlCl₃)1.2–1.5 eqMaximizes electrophilic activation
Solvent PolarityLow (e.g., DCM)Enhances regioselectivity
Quenching ProtocolGradual ice-water additionPrevents decomposition

Palladium-mediated cross-coupling offers a modern alternative, particularly for functionalizing brominated quinolines. Suzuki-Miyaura or Stille couplings enable the introduction of acetyl groups via pre-functionalized boronates or stannanes. For instance, 8-bromoquinoline reacts with acetyltrimethylstannane in the presence of Pd(PPh₃)₄ and a base (e.g., K₂CO₃) to form the desired ketone .

Critical Considerations

  • Catalyst System: Pd(PPh₃)₄ (5 mol%)

  • Solvent: Toluene/water (4:1) for biphasic conditions

  • Temperature: 80–100°C under inert atmosphere

  • Reaction Time: 12–18 hours

This method achieves 70–75% yield but requires stringent anhydrous conditions and costly catalysts . Purification via recrystallization from ethanol/water mixtures enhances purity to >98% .

Mechanistic Insight
The catalytic cycle involves oxidative addition of Pd⁰ into the C–Br bond, transmetallation with the stannane, and reductive elimination to form the C–C bond. Steric hindrance at the 8-position slightly reduces efficiency compared to para-substituted analogs .

Nucleophilic Substitution via Acetyl Anion

Nucleophilic acyl substitution exploits the bromide’s leaving group ability in 8-bromoquinoline. Treatment with lithium acetylide (generated in situ from acetylene and n-BuLi) forms a transient acetylide intermediate, which undergoes quenching with aqueous NH₄Cl to yield the ketone.

Procedure Overview

  • Generate acetylide: Acetylene + n-BuLi → LiC≡CH (THF, −78°C).

  • Add 8-bromoquinoline: Stir for 2 hours at −78°C, then warm to 0°C.

  • Quench with NH₄Cl: Extract with DCM, dry over MgSO₄, and concentrate.

This method provides moderate yields (50–60%) due to competing side reactions but is advantageous for large-scale synthesis (>1 kg) . Purity post-column chromatography reaches 97–98% .

Table 2: Comparative Analysis of Nucleophilic vs. Electrophilic Routes

MetricNucleophilic SubstitutionFriedel-Crafts
Yield (%)50–6065–72
Catalyst CostLow (n-BuLi)Moderate (AlCl₃)
ScalabilityHigh (>1 kg)Moderate

Oxidation of 2-Ethyl-8-Bromoquinoline

Oxidative conversion of a pre-installed ethyl group offers a redox-economical pathway. 2-Ethyl-8-bromoquinoline, synthesized via alkylation of 8-bromoquinoline-2-carbaldehyde, undergoes oxidation using Jones reagent (CrO₃/H₂SO₄) to form the ketone .

Optimized Oxidation Protocol

  • Oxidant: Jones reagent (2.5 equivalents)

  • Solvent: Acetone/water (9:1)

  • Temperature: 0–5°C (to minimize over-oxidation)

  • Reaction Time: 1–2 hours

Yields range from 68–75%, with Cr(VI) byproducts removed via aqueous workup and charcoal filtration . The final product exhibits >99% purity when recrystallized from hot hexane .

Spectroscopic Validation

  • ¹H NMR (DMSO-d₆): δ 8.98 (d, J = 4.5 Hz, 1H), 8.48 (s, 1H), 2.72 (s, 3H, COCH₃) .

  • ESI-MS: m/z = 250.09 [M+H]⁺, matching the molecular formula C₁₁H₈BrNO .

Green Chemistry Approaches: Solvent-Free and Catalytic

Recent advances emphasize sustainability. Microwave-assisted synthesis in solvent-free conditions reduces reaction times from hours to minutes. For example, 8-bromoquinoline and acetic anhydride react on acidic alumina under microwave irradiation (300 W, 120°C) to deliver the ketone in 80% yield .

Advantages

  • No Solvent Waste: Alumina acts as both catalyst and support.

  • Energy Efficiency: 10-minute reaction vs. 4–6 hours conventionally.

This method is scalable but requires specialized equipment, limiting its adoption in resource-constrained settings .

Chemical Reactions Analysis

1-(8-Bromoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives with oxidized functional groups.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to convert the ethanone group to an alcohol group.

    Substitution: The bromine atom at the 8th position can be substituted with other nucleophiles like amines, thiols, or alkoxides under suitable conditions, leading to the formation of various substituted quinoline derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, ethanol, and toluene, along with catalysts and specific temperature and pressure conditions to facilitate the reactions. The major products formed from these reactions depend on the type of reaction and the reagents used.

Scientific Research Applications

1-(8-Bromoquinolin-2-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(8-bromoquinolin-2-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and the ethanone group play crucial roles in its reactivity and interaction with biological molecules. The compound can bind to enzymes, receptors, or other proteins, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Brominated Aryl Ethanones

Example Compounds :

  • 2-Bromo-1-(aryl)ethan-1-ones (e.g., 2-bromo-1-(4-bromophenyl)ethan-1-one ).
  • 1-(4-Bromophenyl)ethan-1-one (used in hydrazide synthesis ).

Structural Differences :

  • The target compound has a brominated quinoline core, whereas others feature bromine on phenyl rings.

Reactivity :

  • Bromine in the quinoline 8-position may direct electrophilic substitution reactions differently than bromine on phenyl rings. For example, quinoline’s nitrogen atom can activate or deactivate specific positions for further functionalization .

Heteroaromatic Ethanones

Example Compounds :

  • 1-(Thiophen-2-yl)ethan-1-one (used in Cu(I)-catalyzed reactions ).
  • 1-(1H-Benzo[d]imidazol-2-yl)ethan-1-one (synthesized via literature methods ).

Structural Differences :

  • Thiophene and benzimidazole rings lack the fused bicyclic architecture of quinoline, reducing conformational rigidity.

Electronic Properties :

  • Quinoline’s nitrogen atom contributes to a polarized electron distribution, enhancing interactions with metal catalysts (e.g., in Ru(II)-catalyzed reactions ). Thiophene-based ethanones prioritize sulfur-mediated electronic effects, useful in materials science .

Fused-Ring Systems

Example Compounds :

  • 1-(8-(Benzyloxy)-2-hydroxyquinolin-5-yl)-2-bromoethanone (a brominated quinoline derivative ).
  • 8-Bromoisoquinolin-1(2H)-one (an isoquinoline analog ).

Structural Differences :

  • Isoquinoline’s nitrogen position (position 2 vs. quinoline’s position 1) alters dipole moments and hydrogen-bonding capabilities.

Bioactivity :

  • Isoquinoline derivatives are prominent in alkaloid-based drugs (e.g., antitumor agents). The target compound’s ketone group could enable Schiff base formation, a common strategy in antimicrobial agent design .

Functional Group Variations

Example Compounds :

  • 2-(Dimethyl(oxo)-λ⁶-sulfanylidene)-1-(p-tolyl)ethan-1-one (sulfonyl-containing derivative ).
  • 1-(2-Chlorophenyl)-2-(1,2,3,4-tetrazol-2-yl)ethan-1-one (tetrazole-functionalized ).

Reactivity :

  • Sulfonyl and tetrazole groups introduce distinct electronic effects (e.g., electron-withdrawing sulfonyl groups vs. electron-rich tetrazoles). The quinoline compound’s ketone is more electrophilic, favoring nucleophilic additions .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing 1-(8-bromoquinolin-2-yl)ethan-1-one?

  • Methodology :

  • Start with quinoline derivatives as the core scaffold. Bromination at the 8-position can be achieved using electrophilic brominating agents (e.g., NBS in DMF) under controlled temperature (0–25°C) .
  • Introduce the ethanone moiety via Friedel-Crafts acylation or nucleophilic substitution, using acetyl chloride in the presence of Lewis acids like AlCl₃ .
  • Monitor reaction progress with TLC or HPLC. Optimize yields by adjusting stoichiometry (e.g., 1.2 equivalents of brominating agent) and reaction time (4–12 hours) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT and HSQC for quinolone protons (δ 7.5–9.0 ppm) and ketone carbonyl (δ 200–210 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺ = 280.03) and fragmentation patterns to verify bromine isotopic signatures .
  • IR Spectroscopy : Identify ketone C=O stretches (~1700 cm⁻¹) and C-Br vibrations (~600 cm⁻¹) .

Q. How can purity and stability be ensured during storage?

  • Methodology :

  • Purify via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
  • Store under inert atmosphere (N₂/Ar) at –20°C in amber vials to prevent photodegradation. Assess stability via periodic HPLC (≥98% purity threshold) .

Advanced Research Questions

Q. How to resolve contradictions in crystallographic data for brominated ethanones?

  • Methodology :

  • Use SHELXL for refinement: Apply TWIN/BASF commands to address twinning or disorder in the quinoline ring .
  • Validate hydrogen bonding and halogen interactions using Mercury (CCDC) for Hirshfeld surface analysis. Cross-reference with DFT-optimized geometries (e.g., Gaussian 16) .
  • Discrepancies in bond lengths (e.g., C-Br vs. C=O) may arise from thermal motion; apply anisotropic displacement parameters (ADPs) during refinement .

Q. What computational approaches predict reactivity in cross-coupling reactions?

  • Methodology :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) to map frontier molecular orbitals (FMOs). High LUMO density at C-8 bromine suggests susceptibility to Suzuki-Miyaura couplings .
  • Simulate reaction pathways using transition state theory (e.g., in Gaussian). Compare activation energies for Pd-catalyzed vs. Cu-mediated couplings .
  • Validate predictions with experimental kinetics (e.g., in situ IR monitoring) .

Q. How to analyze structure-activity relationships (SAR) for biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases). Prioritize quinoline’s π-π stacking and bromine’s halogen bonding .
  • Competitive Binding Assays : Compare IC₅₀ values against analogs (e.g., 8-chloro derivatives) to isolate bromine’s electronic effects .
  • Metabolic Stability : Assess hepatic clearance using microsomal assays (e.g., human liver microsomes + NADPH) .

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